benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
Description
Benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a synthetic small molecule featuring a 1,2,4-triazolone core substituted with a methylsulfonyl-piperidine moiety, a thiophene ring, and a benzyl ester group. Its structural complexity arises from the integration of heterocyclic and sulfonamide functionalities, which are commonly associated with bioactive properties in medicinal chemistry . The compound’s synthesis likely involves multi-step reactions, including cyclization to form the triazolone ring, sulfonylation of the piperidine, and esterification to introduce the benzyl group.
Properties
IUPAC Name |
benzyl 2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-32(28,29)23-11-9-17(10-12-23)20-22-24(21(27)25(20)18-8-5-13-31-18)14-19(26)30-15-16-6-3-2-4-7-16/h2-8,13,17H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGWDSTKXXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 476.57 g/mol. The structure features a benzyl group linked to a triazole moiety, which is known for its diverse biological activities.
- Inhibition of Enzymatic Activity : Compounds containing the triazole ring have been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Antimicrobial Properties : The presence of the thiophene and piperidine groups in the structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains .
- Anticancer Activity : Research indicates that derivatives of triazole compounds can exhibit cytotoxic effects on cancer cell lines. For example, related triazolethiones have shown promising results against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HCT116 and T47D cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on COX inhibition, derivatives containing the triazole ring were evaluated for their anti-inflammatory properties. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s closest analog in the evidence is ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (). Key differences include:
Implications :
- Benzyl vs.
- Thiophene vs. Thiazole : Thiophene’s electron-rich nature may facilitate π-π interactions in biological targets, whereas thiazole’s nitrogen atom could participate in hydrogen bonding .
- Sulfonamide vs. Cyclopropane : The methylsulfonyl group on piperidine introduces strong electron-withdrawing effects, possibly stabilizing the molecule against metabolic degradation. In contrast, the cyclopropane in the ethyl analog adds steric bulk, which might influence binding pocket accessibility .
Hypothetical Bioactivity Profiles
- Triazolone Core: Known to inhibit enzymes like cyclooxygenase (COX) or kinases due to hydrogen-bonding interactions with catalytic residues .
- Thiophene vs. Thiazole : Thiophene derivatives often exhibit antimicrobial activity, whereas thiazoles are common in antidiabetic and anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
